OBAA
描述
准备方法
3-(4-十八烷基)苯甲酰丙酸的合成涉及在碱存在下,4-十八烷基苯甲醛与丙二酸反应,然后脱羧生成所需产物 . 反应条件通常包括60-80°C的温度范围和4-6小时的反应时间。 工业生产方法可能涉及类似的合成路线,但在更大的规模上,并通过优化反应条件来确保高产率和纯度 .
化学反应分析
3-(4-十八烷基)苯甲酰丙酸经历各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的羧酸。
还原: 还原反应可以将化合物转化为醇或烷烃。
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂以及各种用于取代反应的亲核试剂 . 从这些反应中形成的主要产物取决于所用试剂和条件。
科学研究应用
3-(4-十八烷基)苯甲酰丙酸在科学研究中有多种应用:
作用机制
相似化合物的比较
3-(4-十八烷基)苯甲酰丙酸因其对PLA2的强效抑制作用及其独特的分子结构而独一无二。类似的化合物包括:
ONO-RS-082: 另一种具有不同分子结构的PLA2抑制剂.
DIF-1: 一种对PLA2具有类似抑制作用但化学性质不同的化合物.
蜂毒肽: 一种具有不同结构和作用方式的PLA2抑制剂.
这些化合物都具有抑制PLA2的共同特征,但在分子结构、效力和具体应用方面有所不同。
属性
IUPAC Name |
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31)/b24-23+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBESASFHIWDSCJ-WCWDXBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874032 | |
Record name | (2E)-4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221632-26-4 | |
Record name | (2E)-4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does OBAA interact with PLA2 and what are the downstream effects of this interaction?
A1: this compound acts as a potent inhibitor of PLA2, specifically targeting the enzyme's catalytic site. [, , , ]. This inhibition prevents PLA2 from hydrolyzing phospholipids, effectively reducing the release of arachidonic acid (AA) [, , , ]. As AA is a precursor to various signaling molecules involved in inflammation and other cellular processes, this compound's inhibition of its release can have significant downstream effects. These include, but are not limited to, attenuation of LPC-induced calcium influx in cardiomyocytes [], modulation of calcium signaling and T cell spreading [], and influencing the induction of heterosynaptic cerebellar LTD [].
Q2: What is the molecular formula and weight of this compound? Is there any spectroscopic data available?
A2: Unfortunately, the provided research excerpts do not contain information on the molecular formula, weight, or spectroscopic data of this compound. To obtain this information, a comprehensive search in chemical databases or literature focusing on its structural characterization would be required.
Q3: What is known about the performance and applications of this compound under various conditions?
A3: The research excerpts primarily focus on this compound's biological activity and lack detailed information about its material compatibility and stability under various conditions. Further research is necessary to explore its suitability for specific applications, considering factors like temperature, pH, and solvent compatibility.
Q4: Does this compound possess any catalytic properties? If so, what are its applications?
A4: The provided research focuses solely on this compound's inhibitory action on PLA2 and doesn't suggest any inherent catalytic properties [, , , , , , ]. Therefore, its applications would likely stem from its ability to modulate PLA2 activity rather than acting as a catalyst itself.
Q5: How do modifications in the this compound structure impact its activity, potency, and selectivity towards PLA2?
A6: While the provided research does not delve into specific SAR studies for this compound, it highlights its potency as a PLA2 inhibitor compared to other compounds [, , ]. Further research exploring structural modifications is crucial to understand how they affect this compound's interaction with PLA2, ultimately influencing its inhibitory activity, potency, and selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。